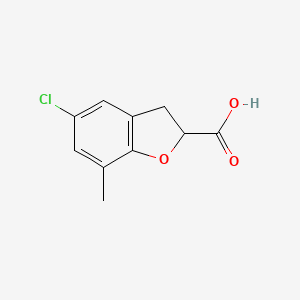
1,3-Dioxoisoindoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxoisoindoline-2-carbaldehyde is a heterocyclic compound characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxoisoindoline-2-carbaldehyde can be synthesized through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Another method includes the reaction between phthalic anhydride and an appropriate aldehyde under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxoisoindoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,3-Dioxoisoindoline-2-carbaldehyde has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3-Dioxoisoindoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-isoindoline-1,3-dione: Shares a similar isoindoline nucleus but lacks the aldehyde group at position 2.
Phthalimide: Another related compound with similar structural features but different reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C9H5NO3 |
|---|---|
Peso molecular |
175.14 g/mol |
Nombre IUPAC |
1,3-dioxoisoindole-2-carbaldehyde |
InChI |
InChI=1S/C9H5NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h1-5H |
Clave InChI |
XRTZNLOSPLAZGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


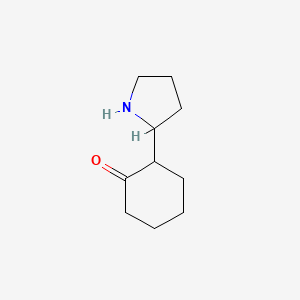


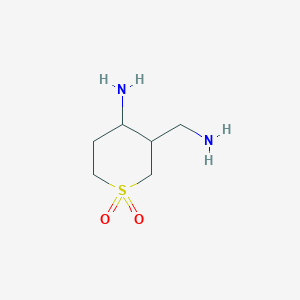

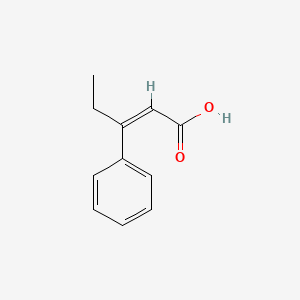
![4-[(3,5-Dichloropyridin-2-YL)oxy]aniline](/img/structure/B13165955.png)
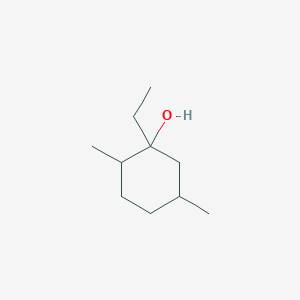
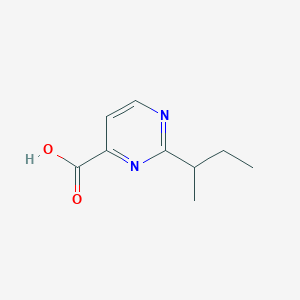
![1-[(2S)-Piperidin-2-YL]propan-1-one](/img/structure/B13165969.png)
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13165973.png)
![Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165975.png)
